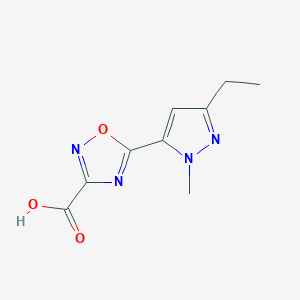

5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

5-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 3-ethyl-1-methylpyrazole moiety and a carboxylic acid group at the 3-position. The 1,2,4-oxadiazole ring is known for its electron-deficient nature and metabolic stability, making it a common scaffold in medicinal chemistry and agrochemical design .

Properties

Molecular Formula |

C9H10N4O3 |

|---|---|

Molecular Weight |

222.20 g/mol |

IUPAC Name |

5-(5-ethyl-2-methylpyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H10N4O3/c1-3-5-4-6(13(2)11-5)8-10-7(9(14)15)12-16-8/h4H,3H2,1-2H3,(H,14,15) |

InChI Key |

KLHQQMAACARYET-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=C1)C2=NC(=NO2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting the pyrazole derivative with nitrile oxide, which is generated in situ from the corresponding hydroximoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

Materials Science: It is explored for its use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation.

Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Key Observations

Heterocyclic Core Differences :

- The 1,2,4-oxadiazole core (target compound and ) is more electron-deficient than the 1,2-oxazole (isoxazole) in . This property enhances oxadiazole’s resistance to enzymatic degradation and suitability for targeting electron-rich enzyme active sites .

- 1,2-Oxazole () may exhibit reduced thermal stability compared to oxadiazoles due to fewer electronegative atoms in the ring .

Substituent Positioning: The target compound’s pyrazole is attached at the 5-position of the oxadiazole, whereas ’s pyrazole is at the 4-position of the isoxazole. ’s compound features a dichloropyrrole-carboxamido-phenyl substituent, which significantly increases molecular weight and hydrophobicity, likely enhancing DNA gyrase binding but reducing aqueous solubility .

Functional Group Impact: Carboxylic Acid (target compound, ): Enhances hydrogen-bonding capacity and solubility in polar solvents. The target compound’s acid group may improve interactions with charged residues in enzymes.

Biological Activity :

- The dichloropyrrole derivative () demonstrates potent DNA gyrase inhibition (IC₅₀ = 1.2 µM), suggesting that bulky, electronegative substituents on the oxadiazole’s 5-position enhance enzyme targeting . The target compound’s pyrazolyl group may offer a balance between steric bulk and solubility, though activity data is needed for confirmation.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.